An In-Depth Technical Guide to 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the utility of novel heterocyclic compounds as building blocks for complex molecular architectures.
Introduction: The Significance of Piperidine and Pyrimidine Moieties in Medicinal Chemistry
The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional arrangements of substituents, which is crucial for specific interactions with biological targets. Similarly, the pyrimidine ring is a key component of nucleobases and is frequently incorporated into the design of therapeutic agents, exhibiting a wide range of biological activities. The fusion of these two privileged substructures in 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol results in a molecule with significant potential as a versatile intermediate for the synthesis of novel drug candidates. The presence of a reactive chlorine atom on the pyrimidine ring offers a convenient handle for further chemical modifications, enabling the exploration of a broad chemical space.
Chemical Structure and Physicochemical Properties
The chemical identity of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol is defined by its unique arrangement of a substituted pyrimidine ring linked to a piperidin-4-ol moiety.
Table 1: Physicochemical Properties of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol
| Property | Value | Source/Method |
| Molecular Formula | C10H14ClN3O | Calculated |
| Molecular Weight | 227.69 g/mol | Calculated |
| CAS Number | Not explicitly found; further registration may be required. | Literature Survey |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar compounds |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | Chemical Structure Analysis |
| LogP | Estimated to be in the range of 1.5 - 2.5. | Computational Prediction |
Below is a diagram illustrating the chemical structure of the title compound.
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Experimental Protocol: Synthesis
Materials:
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2,4-dichloro-5-methylpyrimidine
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4-hydroxypiperidine
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Triethylamine (or other suitable base)
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Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate
Procedure:
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To a solution of 4-hydroxypiperidine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DMF, add 2,4-dichloro-5-methylpyrimidine (1.0 equivalent) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Causality behind Experimental Choices:
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The use of a polar aprotic solvent like DMF facilitates the nucleophilic substitution by solvating the cation while leaving the nucleophile relatively free.
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Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
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The reaction is typically performed at room temperature to favor the selective substitution at the more reactive 2-position of the pyrimidine ring. Studies on the reaction of N-substituted cyclic amines with 2,4-dichloropyrimidine and its derivatives have shown that substitution preferentially occurs at the 2-position. [2]
Purification Protocol
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Structural Elucidation and Characterization
The identity and purity of the synthesized 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol should be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine, piperidine, and methyl protons. The aromatic proton on the pyrimidine ring should appear as a singlet. The protons on the piperidine ring will likely exhibit complex multiplets. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the pyrimidine carbons will be in the aromatic region, while the piperidine carbons will be in the aliphatic region.
While specific spectral data for the target compound is not readily available, data for the closely related compound, (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanol (CAS 1261235-17-9), can be used as a reference. [3]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound. The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. C-H stretching and bending vibrations for the aliphatic and aromatic parts of the molecule will also be observed.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol makes it a valuable building block in medicinal chemistry.
Key Reactive Sites
Caption: Key reactive sites on 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol.
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies. The hydroxyl group on the piperidine ring can be functionalized through esterification, etherification, or other reactions to modulate the compound's physicochemical properties and biological activity.
Potential Therapeutic Applications
Derivatives of similar pyrimidine-piperidine scaffolds have shown promise in various therapeutic areas. For instance, related compounds have been investigated as GPR119 agonists for the treatment of type 2 diabetes. [1][4]The G-protein-coupled receptor 119 (GPR119) is a promising target as its activation stimulates glucose-dependent insulin release and the secretion of incretin hormones.
Furthermore, piperidine derivatives are known to possess a broad spectrum of pharmacological activities, including analgesic and hypotensive effects. [5]The structural motifs present in 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol suggest that its derivatives could be explored for their potential as:
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Kinase inhibitors
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G-protein-coupled receptor (GPCR) modulators
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Central nervous system (CNS) active agents
Conclusion
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol is a valuable and versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its synthesis is straightforward, and its structure offers multiple points for chemical modification, allowing for the creation of diverse compound libraries for biological screening. The insights provided in this guide regarding its synthesis, characterization, and potential applications are intended to facilitate its use in drug discovery and development programs.
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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MDPI. (2023). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H. Retrieved from [Link]
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ResearchGate. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Retrieved from [Link]
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MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
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ResearchGate. (2026). (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Retrieved from [Link]
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